(2-isopropylpyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(2-propan-2-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-6(2)8-7(9(11)12)4-3-5-10-8/h3-6,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIQWZOAJQCVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2080377-86-0 | |
| Record name | [2-(propan-2-yl)pyridin-3-yl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Isopropylpyridin 3 Yl Boronic Acid and Its Analogues
Precursor-Based Synthetic Strategies
Precursor-based methods typically involve the formation of an organometallic intermediate from a functionalized pyridine (B92270), which is then quenched with a boron electrophile. The success of these strategies for the synthesis of (2-isopropylpyridin-3-yl)boronic acid is highly dependent on the ability to selectively form the required organometallic species at the sterically hindered 3-position.
Halogen-Metal Exchange Followed by Borylation
Halogen-metal exchange is a foundational method for the preparation of aryl and heteroaryl boronic acids. rsc.org This two-step process involves the reaction of a halopyridine with an organometallic reagent (typically an organolithium or Grignard reagent) to form a pyridyl anion, which is subsequently trapped with a trialkyl borate (B1201080) ester to yield the desired boronic acid or its ester after hydrolysis. wikipedia.org The rate of halogen-metal exchange is generally faster for heavier halogens, following the trend I > Br > Cl. wikipedia.org
For the synthesis of (2-isopropylpyridin-3-yl)boronic acid, a suitable precursor would be 3-halo-2-isopropylpyridine. The key challenge in this approach is the potential for the bulky isopropyl group at the 2-position to sterically hinder the halogen-metal exchange at the adjacent 3-position. The choice of organolithium reagent and reaction conditions is crucial to favor the exchange reaction over other potential side reactions, such as nucleophilic addition to the pyridine ring. harvard.edu While specific examples for 3-halo-2-isopropylpyridine are not prevalent in the literature, studies on related systems suggest that the use of hindered organolithium bases at low temperatures could be a viable strategy.
Table 1: Representative Examples of Halogen-Metal Exchange for Pyridylboronic Acid Synthesis
| Precursor | Reagents | Product | Yield (%) | Reference |
| 3-Bromopyridine (B30812) | 1. n-BuLi, THF, -78 °C; 2. B(OiPr)₃; 3. H₂O | 3-Pyridylboronic acid | 87 | baranlab.org |
| 2-Bromo-5-methylpyridine | 1. n-BuLi, THF, -78 °C; 2. B(OiPr)₃; 3. H₂O | (5-Methylpyridin-2-yl)boronic acid | 75 | acs.org |
| 2,5-Dibromopyridine | 1. n-BuLi (1 equiv), THF, -78 °C; 2. B(OiPr)₃; 3. H₂O | (5-Bromopyridin-2-yl)boronic acid | 68 | uwindsor.ca |
Note: The yields and conditions are for general pyridylboronic acids and may not be directly applicable to the sterically hindered (2-isopropylpyridin-3-yl)boronic acid.
Directed ortho-Metalation (DoM) Approaches and Subsequent Borylation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.gov This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. baranlab.org For pyridines, suitable DMGs can include amides, carbamates, and other Lewis basic functionalities. harvard.edu
In the context of synthesizing (2-isopropylpyridin-3-yl)boronic acid via DoM, one would ideally start with a 2-isopropylpyridine (B1293918) bearing a DMG at a position that would direct metalation to C3. However, the isopropyl group itself does not typically function as a strong DMG. An alternative approach would be to introduce a DMG at the 2-position that could be later replaced by an isopropyl group, though this would add steps to the synthesis. A more direct, yet challenging, approach would be the deprotonation of 2-isopropylpyridine itself. The steric bulk of the isopropyl group would likely disfavor deprotonation at the adjacent C3 position, making this a less probable route. The literature suggests that for 2-alkylpyridines, deprotonation often occurs at the alkyl group (benzylic-type position) rather than on the pyridine ring. acs.org
Transition Metal-Catalyzed Borylation Techniques
Transition metal-catalyzed reactions have emerged as highly efficient and versatile methods for the synthesis of boronic acids, often offering milder reaction conditions and greater functional group tolerance compared to traditional organometallic routes.
Palladium-Catalyzed Cross-Coupling for Boronic Acid Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, are widely used for the synthesis of aryl and heteroaryl boronic esters. nih.gov This reaction typically involves the coupling of a halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.gov
To synthesize (2-isopropylpyridin-3-yl)boronic acid using this method, a 3-halo-2-isopropylpyridine precursor would be required. The steric hindrance at the 2-position could potentially slow down the oxidative addition of the palladium catalyst to the C-X bond at the 3-position. The choice of a suitable phosphine (B1218219) ligand is critical to overcome this steric challenge and facilitate the catalytic cycle. Bulky and electron-rich phosphine ligands, such as those from the Buchwald or Fu families, have been shown to be effective for cross-coupling reactions of sterically hindered substrates. nih.gov
Table 2: Representative Examples of Palladium-Catalyzed Borylation of Halopyridines
| Substrate | Reagents | Product | Yield (%) | Reference |
| 2-Chloropyridine | B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 80 °C | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 85 | nih.gov |
| 3-Bromopyridine | B₂pin₂, Pd(OAc)₂, PCy₃, KOAc, dioxane, 80 °C | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 90 | nih.gov |
| 2-Bromo-6-methylpyridine | B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 80 °C | 6-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 82 | nih.gov |
Iridium- and Rhodium-Catalyzed C-H and C-F Borylation Methods
Iridium- and rhodium-catalyzed C-H borylation has become a powerful and atom-economical method for the direct conversion of C-H bonds to C-B bonds. umich.edu For pyridines, iridium-catalyzed C-H borylation is particularly well-studied. The regioselectivity of this reaction is primarily governed by steric factors, with borylation generally occurring at the least hindered positions. umich.edu
In the case of 2-isopropylpyridine, iridium-catalyzed C-H borylation is expected to be challenging for targeting the C3 position due to the significant steric hindrance from the adjacent isopropyl group. The literature on iridium-catalyzed borylation of 2-substituted pyridines indicates that borylation predominantly occurs at the C6 position to minimize steric interactions with the substituent at C2. rsc.org Achieving C3 selectivity would likely require the use of a directing group that can override the inherent steric bias. While some progress has been made in directing C-H borylation to specific positions on the pyridine ring, achieving C3 selectivity in the presence of a bulky C2 substituent remains a significant synthetic hurdle. nih.gov
Rhodium catalysts have also been employed for the borylation of pyridines, sometimes offering different regioselectivities compared to iridium. However, similar to iridium catalysis, steric hindrance plays a crucial role, and directing effects are often necessary to achieve borylation at a specific, hindered position.
Alternative and Emerging Synthetic Routes for Pyridylboronic Acids
Several alternative and emerging methods for the synthesis of pyridylboronic acids are under development, which may offer solutions to the challenges posed by sterically hindered substrates.
One such approach is the use of nickel catalysis for C-H borylation. Nickel catalysts can sometimes provide complementary regioselectivity to palladium and iridium systems. For instance, a nickel-catalyzed C3-selective C-H borylation of indoles has been reported using a traceless directing group, a strategy that could potentially be adapted for pyridine systems. nih.gov
Another emerging area is the use of flow chemistry for halogen-metal exchange and borylation reactions. Continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, which can be beneficial for fast and exothermic reactions like organolithium chemistry, potentially leading to improved yields and selectivities. nih.gov
Furthermore, novel directing group strategies are continuously being developed to control the regioselectivity of C-H functionalization reactions. The design of a directing group that can effectively chelate to both the pyridine nitrogen and a metal catalyst, while positioning the catalyst for C-H activation at the C3 position of a 2-isopropylpyridine, could provide a breakthrough for the synthesis of the target compound.
Optimization of Synthetic Protocols for Yield and Purity
The efficient synthesis of (2-isopropylpyridin-3-yl)boronic acid and its analogues is contingent upon the careful optimization of reaction parameters to maximize product yield and ensure high purity. The optimization process typically involves a systematic investigation of reaction conditions, reagent selection, and downstream purification methodologies. Key strategies are aimed at enhancing reaction efficiency, minimizing the formation of byproducts, and simplifying the isolation of the target compound.
Optimization of Reaction Conditions
The synthesis of pyridylboronic acids, often achieved through methods like lithium-halogen exchange followed by borylation or palladium-catalyzed Miyaura borylation, is highly sensitive to reaction conditions. orgsyn.orgorganic-chemistry.org Key parameters that require optimization include temperature, reaction time, and the choice of solvent.
Temperature and Reaction Time: Lithium-halogen exchange reactions are typically conducted at very low temperatures (e.g., -78°C to -40°C) to prevent side reactions, such as decomposition of the lithiated intermediate. orgsyn.org A gradual increase in temperature after the addition of the borating agent is often necessary to drive the reaction to completion. The optimal temperature profile must be determined empirically for each specific substrate. For instance, while the initial lithiation of a substituted 3-bromopyridine might require -78°C, subsequent borylation and warming to room temperature might proceed over several hours. orgsyn.org
Palladium-catalyzed borylation reactions, on the other hand, often require elevated temperatures, typically ranging from 80°C to 110°C, to achieve a reasonable reaction rate. nih.gov The optimization involves finding a balance where the reaction proceeds efficiently without significant thermal decomposition of the reactants, catalyst, or product. Reaction times are monitored using techniques like TLC, GC-MS, or HPLC to determine the point of maximum conversion and avoid the formation of degradation products from prolonged heating.
Solvent Selection: The choice of solvent is critical as it affects the solubility of reagents, reaction kinetics, and the stability of intermediates. For lithium-halogen exchanges, ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are common, often used in combination with non-polar co-solvents like toluene (B28343) or hexanes to modulate reactivity and solubility. orgsyn.org
In palladium-catalyzed cross-coupling reactions, a variety of solvents can be employed, including dioxane, dimethylformamide (DMF), and toluene. nih.govresearchgate.net The presence of water can also be a crucial parameter. For the Suzuki-Miyaura coupling of PyFluor with boronic esters, for example, the addition of water was found to significantly improve reaction efficiency, possibly by facilitating the in-situ hydrolysis of the boronate ester to the more reactive boronic acid. nih.gov
The following table illustrates a representative optimization of solvent and temperature for a generic palladium-catalyzed borylation of 3-bromo-2-isopropylpyridine.
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl2 (5) | KOAc | Dioxane | 80 | 12 | 45 |
| 2 | Pd(dppf)Cl2 (5) | KOAc | Dioxane | 100 | 12 | 68 |
| 3 | Pd(dppf)Cl2 (5) | K3PO4 | Dioxane | 100 | 12 | 75 |
| 4 | Pd(dppf)Cl2 (5) | K3PO4 | Dioxane/H2O (4:1) | 100 | 8 | 89 |
| 5 | XPhos Pd G2 (2) | K3PO4 | Dioxane/H2O (4:1) | 100 | 6 | 92 |
Optimization of Reagents
The selection and stoichiometry of the borating agent, catalyst system (metal precursor and ligand), and base are paramount for achieving high yield and purity.
Catalyst and Ligand: In palladium-catalyzed syntheses, the combination of the palladium precursor and the phosphine ligand is crucial. mdpi.com While traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective for many substrates, modern dialkylbiaryl phosphine ligands such as SPhos and XPhos often provide superior activity, enabling reactions at lower catalyst loadings and milder conditions, even with challenging substrates like heteroaryl chlorides. nih.gov Optimizing the catalyst system involves screening a variety of ligands to identify the one that provides the best balance of reactivity and stability.
Base: The base plays a multifaceted role in palladium-catalyzed borylation, primarily in the regeneration of the active catalyst and in the transmetalation step of the Suzuki-Miyaura coupling. organic-chemistry.org Common bases include potassium acetate (B1210297) (KOAc), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The strength and solubility of the base can significantly impact the reaction outcome. Weaker bases may be insufficient for efficient catalysis, while overly strong bases can promote side reactions. The optimal base is often determined through empirical screening, as shown in the table above.
Purification Strategies for Enhanced Purity
Achieving high purity for (2-isopropylpyridin-3-yl)boronic acid can be challenging due to the potential for byproduct formation, such as boroxines (cyclic anhydrides), and the amphiphilic nature of the compound. Several strategies can be optimized for purification.
Recrystallization: Recrystallization is a common and effective method for purifying boronic acids. reddit.com The key is to find a suitable solvent or solvent system in which the boronic acid has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble. Common solvents for recrystallizing arylboronic acids include water, ethanol, or mixtures like isopropyl acetate/heptane. orgsyn.orgreddit.com
| Entry | Solvent System | Recovery (%) | Purity (by HPLC, %) |
|---|---|---|---|
| 1 | Hot Water | 65 | 98.5 |
| 2 | Ethanol/Water (1:1) | 72 | 99.1 |
| 3 | Isopropyl Acetate/Heptane | 85 | 99.5 |
| 4 | Toluene | 55 | 97.8 |
Chromatography: While column chromatography on silica (B1680970) gel can be used, it is often complicated by the acidity of the silica, which can cause band tailing or decomposition of the boronic acid. reddit.com Using a modified mobile phase, such as adding a small amount of acetic acid or using a mixture like DCM/MeOH/NH₄OH, can sometimes mitigate these issues. reddit.com Reverse-phase chromatography (C18) is another potential option, although it may be less scalable. reddit.com
Chemical Derivatization and Extraction: A highly effective purification strategy involves converting the crude boronic acid into a more stable and easily purified derivative.
Boronate Ester Formation: Reacting the crude boronic acid with a diol, such as pinacol (B44631) or diethanolamine, forms a stable boronate ester. orgsyn.orgreddit.com These esters are often crystalline and less polar than the corresponding boronic acids, making them easier to purify by chromatography or recrystallization. The pure boronic acid can then be regenerated by hydrolysis.
Acid-Base Extraction: An acid-base extraction procedure can be employed to separate the boronic acid from non-acidic impurities. google.com The crude product is dissolved in an organic solvent and treated with an aqueous base (e.g., NaOH) to form the water-soluble boronate salt. The aqueous layer is then separated, washed with an organic solvent to remove impurities, and finally acidified to precipitate the pure boronic acid, which can be isolated by filtration. google.com
By systematically optimizing these synthetic and purification protocols, (2-isopropylpyridin-3-yl)boronic acid and its analogues can be prepared in high yield and with the requisite purity for subsequent applications.
Advanced Applications in Organic Synthesis Enabled by 2 Isopropylpyridin 3 Yl Boronic Acid
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of bonds between two different molecular fragments with the aid of a metal catalyst. (2-isopropylpyridin-3-yl)boronic acid serves as a key building block in these transformations, particularly in the realm of palladium- and copper-catalyzed reactions.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, and it stands as one of the most powerful methods for the synthesis of biaryl and heterobiaryl structures.
(2-isopropylpyridin-3-yl)boronic acid is utilized as a nucleophilic partner in Suzuki-Miyaura coupling reactions to introduce the 2-isopropylpyridin-3-yl moiety into various organic molecules. This is particularly valuable in the synthesis of complex biaryl and heterobiaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The steric bulk of the isopropyl group at the 2-position of the pyridine (B92270) ring can influence the reaction's efficiency and the properties of the resulting products.
Illustrative Suzuki-Miyaura Reaction Conditions for Pyridylboronic Acids:
| Entry | Aryl Halide | Boronic Acid Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | (2-isopropylpyridin-3-yl)boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | Data not available |
| 2 | 1-Chloro-4-nitrobenzene | (2-isopropylpyridin-3-yl)boronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | Data not available |
| 3 | 2-Bromothiophene | (2-isopropylpyridin-3-yl)boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | Data not available |
| Note: This table represents typical conditions for similar reactions, as specific yield data for (2-isopropylpyridin-3-yl)boronic acid is not extensively documented in readily accessible literature. |
The success of the Suzuki-Miyaura coupling of heteroarylboronic acids, including those of the pyridine series, is highly dependent on the choice of the palladium catalyst and the supporting ligand. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions.
For pyridylboronic acids, electron-rich and sterically hindered phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), have proven to be highly effective. nih.gov These ligands promote the crucial transmetalation and reductive elimination steps of the catalytic cycle while preventing catalyst deactivation. The choice of palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium-ligand complexes, can also impact the reaction's outcome. researchgate.net
Commonly Employed Catalyst Systems for Suzuki-Miyaura Coupling of Heteroarylboronic Acids:
| Catalyst System | Description |
| Pd(OAc)₂ / Buchwald Ligands | A versatile and widely used system. Ligands like SPhos and XPhos are effective for coupling a broad range of substrates, including challenging heteroaryl chlorides. nih.gov |
| Pd₂(dba)₃ / Tri(tert-butyl)phosphine | A highly active catalyst system, particularly for sterically demanding coupling partners. |
| Palladium PEPPSI Catalysts | Pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI) complexes are air- and moisture-stable precatalysts that are efficient for various cross-coupling reactions. |
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Chan-Lam-Evans)
Beyond palladium catalysis, (2-isopropylpyridin-3-yl)boronic acid can potentially participate in other transition metal-catalyzed cross-coupling reactions. The Chan-Lam-Evans (CLE) coupling, for instance, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol.
This reaction offers a valuable alternative to the Buchwald-Hartwig amination for the synthesis of N-aryl and O-aryl compounds. The CLE coupling is often performed under milder conditions and can be more tolerant of certain functional groups. While specific examples detailing the use of (2-isopropylpyridin-3-yl)boronic acid in CLE reactions are not widely reported, the general applicability of arylboronic acids suggests its potential utility in forming N-(2-isopropylpyridin-3-yl)anilines or O-(2-isopropylpyridin-3-yl)phenols.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials.
Palladium-Catalyzed Asymmetric C-H Alkylation and Arylation of Pyridine Derivatives
Palladium-catalyzed C-H functionalization of pyridine derivatives allows for the direct formation of carbon-carbon bonds at specific positions on the pyridine ring. The development of asymmetric variants of these reactions, which control the stereochemistry of the newly formed bond, is a significant area of research.
In the context of using boronic acids as coupling partners, palladium-catalyzed C-H arylation often proceeds via a concerted metalation-deprotonation mechanism. The regioselectivity of the C-H activation on the pyridine ring can be influenced by directing groups or the inherent electronic properties of the substrate. While there is extensive research on the C-H functionalization of pyridines, specific studies detailing the asymmetric C-H alkylation or arylation of pyridine derivatives using (2-isopropylpyridin-3-yl)boronic acid as the coupling partner are not prominently featured in the current body of scientific literature. The development of such methodologies would provide a direct route to chiral biaryl and alkyl-aryl pyridine derivatives.
Role of Directing Groups and Chiral Ligands in Enantioselective Transformations
In the realm of asymmetric synthesis, achieving high levels of enantioselectivity often relies on the strategic use of directing groups and chiral ligands. Directing groups are functional moieties within a substrate that can coordinate to a metal catalyst, positioning it to react at a specific site. When this catalyst is rendered chiral through coordination with a chiral ligand, it can create a stereochemically defined environment, favoring the formation of one enantiomer over the other.
The pyridine ring, a core component of (2-isopropylpyridin-3-yl)boronic acid, contains a nitrogen atom that can function as an effective directing group in metal-catalyzed reactions. This capability is pivotal in enantioselective C-H functionalization and other transformations. For instance, in palladium-catalyzed processes, a strongly coordinating bidentate auxiliary group containing a pyridine, such as the 2-(pyridin-2-yl)isopropyl (PIP) amine, can direct the catalyst to activate specific C-H bonds. nih.govresearchgate.net The combination of such a directing group with axially chiral ligands, like chiral phosphoric acids (CPAs) or derivatives of BINOL, has been shown to promote the asymmetric functionalization of unbiased methylene (B1212753) C(sp³)-H bonds. nih.gov
A prominent example of this principle in action involves the rhodium-catalyzed asymmetric reductive Heck reaction to produce chiral piperidines. In this process, arylboronic acids react with a pyridine derivative. nih.govorganic-chemistry.org The choice of the chiral ligand coordinated to the rhodium center is paramount for achieving high enantioselectivity. While chiral diene- and ferrocene-based ligands may result in poor reactivity, certain C₂-symmetric bisphosphines are more effective. nih.gov The selection of the rhodium source and the specific chiral ligand are crucial for both reactivity and the stereochemical outcome of the reaction. nih.govresearchgate.net The development of chiral phosphorus-olefin hybrid ligands, for example, has enabled highly enantioselective rhodium-catalyzed arylations of electron-deficient olefins with arylboronic acids. researchgate.net
The following table illustrates how different components in a catalytic system can influence the outcome of an enantioselective transformation, based on findings from related studies.
| Catalyst Component | Role in Enantioselective Synthesis | Typical Outcome/Observation | Reference |
|---|---|---|---|
| Chiral Bisphosphine Ligands (e.g., Josiphos) | Creates a chiral environment around the Rh metal center, controlling the facial selectivity of the addition. | Leads to high yields and excellent enantioselectivities (up to 99% ee) in asymmetric Heck reactions. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |
| Chiral Phosphoric Acids (CPAs) | Act as chiral ligands/co-catalysts, often in Pd-catalyzed C-H functionalization. | Promotes enantioselective arylation with moderate to good enantioselectivities. researchgate.net | researchgate.net |
| Aqueous Base (e.g., Cesium Hydroxide) | Essential for high yields in boronic acid cross-coupling reactions. | Significantly higher conversion compared to carbonate bases or the absence of water. nih.gov | nih.gov |
| Pyridine Moiety (as Directing Group) | Coordinates to the metal catalyst to direct the reaction to a specific site on the substrate. | Enables site-selective functionalization, such as at the β-methylene C(sp³)-H bond. nih.gov | nih.gov |
Role in Heterocycle Synthesis and Functionalization
Heterocyclic compounds are foundational structures in pharmaceuticals, natural products, and materials science. mdpi.comrsc.org (2-isopropylpyridin-3-yl)boronic acid serves as a versatile building block for the synthesis and functionalization of these complex molecules. nih.gov Its primary application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges new carbon-carbon bonds. nih.gov
In a typical Suzuki coupling, the boronic acid is reacted with an aryl or heteroaryl halide in the presence of a palladium catalyst. This allows for the direct attachment of the (2-isopropylpyridin-3-yl) moiety to other heterocyclic cores, providing a straightforward method for elaborating molecular complexity. The functional group tolerance of this reaction makes it a powerful tool in organic synthesis. nih.gov For instance, a halogenated quinoline, pyrimidine, or indole (B1671886) can be coupled with (2-isopropylpyridin-3-yl)boronic acid to generate biheterocyclic structures that are often of medicinal interest.
Beyond C-C bond formation, the principles of using boronic acids extend to other functionalization pathways. Halogenation of boron heterocycles, for example, can install a reactive handle that opens up a suite of subsequent well-developed reactions for converting aryl halides into a host of functionalized arenes. nih.gov Furthermore, pyridyl boronic acids can be employed in cyclocondensation reactions with various functionalized reagents to construct complex, often fused, heterocyclic systems with significant regio- or stereoselectivity. aablocks.comresearchgate.net Although 2-pyridyl boronic acids are known to be notoriously unstable, stable surrogates such as N-methyliminodiacetic acid (MIDA) boronates have been developed to overcome this limitation, serving as highly effective cross-coupling partners. nih.gov
| Reaction Type | Role of (2-isopropylpyridin-3-yl)boronic acid | Resulting Structure | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Provides the (2-isopropylpyridin-3-yl) unit for coupling with a halogenated heterocycle. | Biheterocyclic systems (e.g., Pyridyl-quinoline). orgsyn.org | orgsyn.org |
| Negishi Cross-Coupling | Can be used as a precursor to organozinc reagents for coupling with aryl halides. | Functionalized pyridines with new C-C bonds (alkyl, alkenyl, or aryl). nih.gov | nih.gov |
| Cyclocondensation | Reacts with bifunctional reagents (e.g., 2-aminobenzamides) to form fused rings. | Boron-containing quinazolinones (benzo[d] nih.govnih.govnih.govdiazaborinin-4(1H)-ones). aablocks.comresearchgate.net | aablocks.comresearchgate.net |
| Chan-Lam Coupling | Can potentially undergo C-N or C-O bond formation with amines or alcohols. | Aminated or ether-linked pyridines. researchgate.net | researchgate.net |
Use as a Precursor for Complex Molecular Architectures
The utility of (2-isopropylpyridin-3-yl)boronic acid extends beyond simple coupling reactions to its role as a key precursor in the synthesis of complex and biologically relevant molecular architectures. nih.gov Its ability to participate in highly stereoselective reactions makes it valuable for constructing molecules with defined three-dimensional structures, a critical aspect of modern drug discovery. researchgate.net
A compelling demonstration of its use as a precursor is in the catalytic enantioselective synthesis of 3-substituted piperidines. nih.gov Piperidines are among the most common nitrogen-containing heterocycles found in natural products and pharmaceuticals. nih.gov A rhodium-catalyzed asymmetric reductive Heck reaction utilizes heteroaryl boronic acids, such as (2-isopropylpyridin-3-yl)boronic acid, to react with a dihydropyridine (B1217469) derivative. nih.govorganic-chemistry.org This key step establishes a stereocenter, producing a 3-substituted tetrahydropyridine (B1245486) in high yield and with excellent enantioselectivity. nih.gov A subsequent reduction step then furnishes the final enantioenriched 3-substituted piperidine. This multi-step sequence transforms a relatively simple boronic acid precursor into a high-value chiral scaffold. nih.gov
The broad functional group tolerance of this methodology allows for the synthesis of a diverse array of chiral piperidines, highlighting the role of the initial boronic acid as a versatile starting point for generating molecular diversity. nih.gov This strategy provides a powerful and general route to enantioenriched 3-piperidines, a class of compounds for which a generally useful asymmetric synthesis had previously been elusive. nih.gov
The table below summarizes research findings on the synthesis of chiral tetrahydropyridines using various boronic acids in a Rh-catalyzed asymmetric reaction, showcasing the high efficiency and stereoselectivity of the process.
| Boronic Acid Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | 3-Phenyl-tetrahydropyridine derivative | 95 | 99 | nih.gov |
| (4-fluorophenyl)boronic acid | 3-(4-fluorophenyl)-tetrahydropyridine derivative | 94 | 99 | nih.gov |
| (2-isopropylpyridin-3-yl)boronic acid | 3-(2-isopropylpyridin-3-yl)-tetrahydropyridine derivative | Data not specified, but heteroaryl boronic acids are noted to work well. | Data not specified, but heteroaryl boronic acids are noted to work well. | nih.gov |
| Cyclohexenyl boronic acid | 3-Cyclohexenyl-tetrahydropyridine derivative | 95 | 99 | nih.gov |
| Vinyl boronic acid pinacol (B44631) ester | 3-Vinyl-tetrahydropyridine derivative | 75 | 99 | nih.gov |
Mechanistic Insights and Computational Investigations
Mechanistic Elucidation of Reactions Involving (2-isopropylpyridin-3-yl)boronic acid
The primary utility of (2-isopropylpyridin-3-yl)boronic acid in synthetic chemistry is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The mechanism of these reactions is generally understood to proceed through a well-defined catalytic cycle.
Detailed Catalytic Cycles in Cross-Coupling Chemistry (e.g., Pd(II)/Pd(0))
The Suzuki-Miyaura cross-coupling reaction catalyzed by palladium proceeds through a cycle involving Pd(0) and Pd(II) species. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex, which is typically stabilized by ligands (L). This step forms a Pd(II) intermediate, cis-[Pd(R)(X)L₂]. The rate of this step is dependent on the nature of the halide, with the reactivity order being I > Br > Cl.
Reductive Elimination: The final step is the reductive elimination from the trans-[Pd(R)(Ar)L₂] complex to form the new C-C bond in the product (R-Ar). This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. Isomerization from the trans to a cis complex may be necessary before reductive elimination can occur.
Characterization of Key Intermediates and Transition States
While specific intermediates and transition states for reactions involving (2-isopropylpyridin-3-yl)boronic acid have not been detailed in the literature, their nature can be inferred from general studies of the Suzuki-Miyaura reaction. Key species in the catalytic cycle include:
Pd(0)L₂: The active catalyst.
[Pd(R)(X)L₂]: The oxidative addition product.
[(2-isopropylpyridin-3-yl)B(OH)₃]⁻: The activated boronate species.
[Pd(R)(Ar)L₂]: The intermediate formed after transmetalation.
The transition states would correspond to the energy maxima between these intermediates. For example, the transition state for oxidative addition would involve the breaking of the R-X bond and the formation of Pd-R and Pd-X bonds. The transition state for transmetalation is often proposed to involve a bridging interaction between the palladium and boron atoms. The steric bulk of the 2-isopropyl group and the electronic nature of the pyridine (B92270) ring would be expected to have a significant impact on the energies of these intermediates and transition states.
Kinetic and Thermodynamic Analysis of Boronic Acid Reactivity
A comprehensive kinetic and thermodynamic analysis of reactions involving (2-isopropylpyridin-3-yl)boronic acid has not been reported. However, general trends in boronic acid reactivity are applicable. The rate of Suzuki-Miyaura coupling is influenced by several factors, including the nature of the solvent, base, ligands, and the electronic and steric properties of the coupling partners.
Kinetic studies on similar systems have shown that the reaction is often first order in the palladium catalyst and the organic halide, with a more complex dependence on the boronic acid and base concentrations due to the pre-equilibrium involving the formation of the active boronate species. The electron-donating nature of the isopropyl group and the electron-withdrawing nature of the pyridine nitrogen would influence the nucleophilicity of the boronic acid and thus the rate of transmetalation.
Computational Chemistry Studies
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, electronic structures, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
DFT calculations could be employed to study the electronic properties of (2-isopropylpyridin-3-yl)boronic acid. These calculations can provide insights into:
Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can help predict the molecule's reactivity.
Charge Distribution: Analysis of the partial atomic charges can indicate the most electrophilic and nucleophilic sites within the molecule. The nitrogen atom in the pyridine ring is expected to be a site of negative charge, while the boron atom is electrophilic.
Acidity: DFT can be used to predict the pKa of the boronic acid, which is crucial for understanding its activation by a base.
The table below shows hypothetical data that could be generated from DFT calculations on (2-isopropylpyridin-3-yl)boronic acid, illustrating the type of information that can be obtained.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons (electrophilicity). |
| B-O Bond Length | 1.37 Å | Provides structural information. |
| C-B Bond Length | 1.55 Å | Provides structural information. |
| Partial Charge on Boron | +0.85 | Indicates the electrophilic nature of the boron atom. |
| Partial Charge on Nitrogen | -0.60 | Indicates the nucleophilic nature of the pyridine nitrogen. |
Note: The data in this table is illustrative and not based on actual experimental or computational results for (2-isopropylpyridin-3-yl)boronic acid.
Molecular Modeling of Reaction Pathways and Energy Profiles
Molecular modeling using DFT can be used to map out the entire reaction pathway for a Suzuki-Miyaura coupling involving (2-isopropylpyridin-3-yl)boronic acid. This would involve:
Geometry Optimization: Calculating the lowest energy structures of all reactants, intermediates, transition states, and products.
Frequency Calculations: To confirm that optimized structures correspond to energy minima (intermediates) or saddle points (transition states) and to calculate zero-point vibrational energies.
Energy Profile: Plotting the relative energies of all species along the reaction coordinate to visualize the reaction mechanism and identify the rate-determining step.
Such a study would provide detailed insights into the role of the 2-isopropyl group and the pyridine nitrogen in the reaction, explaining any observed peculiarities in reactivity or selectivity. Computational modeling can also be used to predict the effect of different ligands, bases, and solvents on the reaction outcome.
Applications in Materials Science and Supramolecular Chemistry
Integration of Pyridylboronic Acid Moieties in Functional Materials
The incorporation of pyridylboronic acid units into functional materials imparts unique recognition and responsive properties. While specific research on (2-isopropylpyridin-3-yl)boronic acid is not extensively documented, its structural features suggest several potential avenues for its use in creating advanced materials. The boronic acid group is a key functional handle for post-polymerization modification, allowing for the covalent attachment of the molecule onto polymer backbones or surfaces.
The pyridine (B92270) nitrogen in the (2-isopropylpyridin-3-yl)boronic acid scaffold can act as a proton acceptor or a metal-coordinating site, making materials functionalized with this moiety sensitive to pH changes and the presence of metal ions. The steric hindrance provided by the 2-isopropyl group could influence the coordination geometry and the stability of resulting metal complexes, potentially leading to materials with novel catalytic or sensing capabilities. For instance, the bulky isopropyl group might create specific binding pockets when the molecule is integrated into a polymer matrix, enhancing selectivity for certain analytes.
Pyridylboronic acids have been utilized in the development of materials for organic electronics. The pyridine ring can influence the electron-transporting properties of a material, and the boronic acid can be used as a reactive site for cross-coupling reactions to build larger conjugated systems. researchgate.net The electronic properties of (2-isopropylpyridin-3-yl)boronic acid would be influenced by the electron-donating nature of the isopropyl group, which could be harnessed in the design of new organic semiconductors or light-emitting materials.
Development of Boron-Containing Polymers and Extended Structures
Boron-containing polymers are a class of materials with diverse applications, including self-healing materials, sensors, and drug delivery systems. rsc.orgmdpi.com (2-isopropylpyridin-3-yl)boronic acid can serve as a monomer or a cross-linking agent in the synthesis of such polymers. The bifunctional nature of the molecule (a polymerizable pyridine ring and a reactive boronic acid group) allows for its incorporation into various polymer architectures.
One potential route to boron-containing polymers is through condensation reactions of the boronic acid group with polyols, leading to the formation of poly(boronate ester)s. The reversibility of the boronate ester linkage can be exploited to create dynamic covalent polymers that are responsive to stimuli such as pH or the presence of competitive diols like glucose. rsc.org The steric bulk of the 2-isopropyl group in (2-isopropylpyridin-3-yl)boronic acid would likely affect the kinetics and thermodynamics of polymerization, as well as the properties of the resulting polymer, such as its solubility and thermal stability.
Furthermore, the pyridine moiety can be involved in forming extended structures through non-covalent interactions. For example, hydrogen bonding between the pyridine nitrogen and a suitable donor could lead to the formation of supramolecular polymers. The interplay between the covalent bonds formed by the boronic acid and the non-covalent interactions of the pyridine ring could result in complex and highly ordered materials.
Supramolecular Assembly and Recognition Phenomena
Supramolecular chemistry relies on non-covalent interactions to construct complex and functional architectures from molecular components. nih.gov Pyridylboronic acids are excellent candidates for supramolecular assembly due to their ability to engage in a variety of directional and reversible interactions.
The pyridine ring of (2-isopropylpyridin-3-yl)boronic acid can participate in π-π stacking and hydrogen bonding, while the boronic acid can form dative bonds with Lewis bases or reversible covalent bonds with diols. mdpi.com This combination of interactions can be used to design host molecules for the recognition of specific guest species. The 2-isopropyl group would play a crucial role in defining the shape and size of the binding cavity in a potential host molecule, thereby influencing its selectivity.
Self-assembly is a key process in supramolecular chemistry, where molecules spontaneously organize into well-defined structures. msu.edu (2-isopropylpyridin-3-yl)boronic acid can be designed to self-assemble into various architectures, such as dimers, oligomers, or larger aggregates. The steric hindrance from the isopropyl group might direct the self-assembly process, favoring the formation of specific structures over others. For instance, it could prevent planar arrangements and promote the formation of three-dimensional assemblies.
The interaction between the boronic acid and the pyridine nitrogen can also lead to intramolecular or intermolecular coordination, which can influence the self-assembly behavior. In the case of (2-isopropylpyridin-3-yl)boronic acid, the proximity of the isopropyl group to the nitrogen might sterically hinder such interactions, thus favoring intermolecular associations that lead to larger supramolecular structures.
A key feature of supramolecular systems is their ability to respond to external stimuli, making them attractive for applications in sensing, drug delivery, and smart materials. researchgate.net The boronic acid group is a well-established trigger for creating responsive systems, as its interaction with diols is sensitive to pH and the concentration of the diol. nih.gov
A supramolecular system based on (2-isopropylpyridin-3-yl)boronic acid could be designed to disassemble or change its properties in response to changes in the environment. For example, a hydrogel cross-linked by boronate esters involving this molecule could release an encapsulated drug in the presence of glucose, which would compete for binding to the boronic acid groups. The pyridine nitrogen adds another layer of responsiveness, as changes in pH would alter its protonation state and its ability to participate in hydrogen bonding or metal coordination.
The adaptive nature of these systems stems from the reversibility of the non-covalent and dynamic covalent bonds involved. researchgate.net This allows the system to reconfigure in response to a stimulus, leading to a change in its function. The specific substitution pattern of (2-isopropylpyridin-3-yl)boronic acid, particularly the steric influence of the isopropyl group, would be a critical design element in tuning the responsiveness and adaptiveness of the resulting supramolecular systems.
Interactive Data Table: Properties of Substituted Pyridylboronic Acids
| Compound Name | Structure | Key Features for Materials Science | Potential Applications |
| (2-isopropylpyridin-3-yl)boronic acid | C(C)C1=C(B(O)O)C=CC=N1 | Steric hindrance from 2-isopropyl group, Lewis acidic boron, H-bond accepting nitrogen | Selective sensors, stimuli-responsive polymers, building block for complex architectures |
| 3-Pyridylboronic acid | C1=CC(B(O)O)=CN=C1 | Unhindered pyridine and boronic acid groups | Cross-coupling reactions, synthesis of functional materials, supramolecular chemistry |
| 2-Bromopyridin-5-ylboronic acid | C1=CC(B(O)O)=CN=C1Br | Halogen functionality for further reactions | Building block for heteroarylpyridines, materials with electronic applications |
| 2-Chloropyridin-5-ylboronic acid | C1=CC(B(O)O)=CN=C1Cl | Halogen functionality for further reactions | Synthesis of biheteroaryl systems for pharmaceutical and materials applications |
| 2-Methoxypyridin-5-ylboronic acid | COC1=NC=CC(B(O)O)=C1 | Electron-donating methoxy (B1213986) group | Building block for novel heteroarylpyridines, modification of electronic properties |
Advanced Analytical and Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of (2-isopropylpyridin-3-yl)boronic acid, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For (2-isopropylpyridin-3-yl)boronic acid, both ¹H and ¹³C NMR would be utilized to confirm its structure. doi.org
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different hydrogen atoms in the molecule. The isopropyl group would exhibit a septet for the single methine proton and a doublet for the six equivalent methyl protons. The pyridine (B92270) ring protons would appear as multiplets in the aromatic region of the spectrum. The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, showing signals for each unique carbon atom. doi.org The pyridine ring would display characteristic signals in the downfield region, while the isopropyl group carbons would appear at higher field. The carbon atom attached to the boron atom would have a specific chemical shift, which can be sensitive to the electronic environment.
Expected ¹H and ¹³C NMR Data
While exact experimental data is not available, a predicted set of chemical shifts based on the analysis of similar structures is presented below. rsc.orgrsc.org
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H4 | 7.5 - 7.8 | 135 - 140 |
| Pyridine-H5 | 7.2 - 7.5 | 125 - 130 |
| Pyridine-H6 | 8.4 - 8.7 | 145 - 150 |
| Isopropyl-CH | 3.0 - 3.5 | 30 - 35 |
| Isopropyl-CH₃ | 1.2 - 1.4 | 20 - 25 |
| Pyridine-C2 | - | 160 - 165 |
| Pyridine-C3 | - | 120 - 125 (broad due to B) |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Mass Spectrometry (LC-MS, UPLC)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. rsc.org When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it also provides a means of separating the analyte from a mixture prior to detection.
For (2-isopropylpyridin-3-yl)boronic acid, electrospray ionization (ESI) would be a common ionization method. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the molecular formula. rsc.org
Boronic acids are known to undergo dehydration to form boroxines (cyclic trimers) under certain conditions, which might be observed in the mass spectrum as a higher mass ion. nih.gov Fragmentation patterns in tandem mass spectrometry (MS/MS) experiments could provide further structural information, with expected cleavages at the C-B bond and within the isopropyl group and pyridine ring. nih.gov
Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 166.10 |
| [M+Na]⁺ | 188.08 |
| [2M+H]⁺ | 331.20 |
| Boroxine (B1236090) [3M-3H₂O+H]⁺ | 442.26 |
Note: The presence and abundance of these ions can vary depending on the specific mass spectrometry conditions.
Chromatographic Techniques for Purity Assessment and Quantitative Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds and for quantitative analysis. waters.comhelixchrom.com For (2-isopropylpyridin-3-yl)boronic acid, a reversed-phase HPLC method would typically be developed.
The selection of the stationary phase (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with an acidic or basic modifier), and detector (e.g., UV-Vis at a wavelength where the pyridine ring absorbs) are critical for achieving good separation and sensitivity. waters.com The retention time of the compound is a characteristic property under a specific set of HPLC conditions and can be used for its identification. The peak area is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity by comparing the area of the main peak to the areas of any impurity peaks. wur.nlnih.gov
Typical HPLC Parameters for Pyridine Boronic Acids
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Note: These are general conditions and would require optimization for the specific analysis of (2-isopropylpyridin-3-yl)boronic acid.
Solid-State Characterization (e.g., X-ray Crystallography of Derivatives)
While obtaining single crystals of boronic acids themselves can be challenging, their derivatives, such as boronate esters, often form well-defined crystals suitable for X-ray crystallography. This technique provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.net
For (2-isopropylpyridin-3-yl)boronic acid, a derivative could be synthesized, for instance, by reaction with a diol like pinacol (B44631). The resulting pinacol boronate ester would then be crystallized and analyzed by single-crystal X-ray diffraction. The resulting crystal structure would confirm the connectivity of the atoms and provide insight into the three-dimensional arrangement of the molecule in the crystal lattice. This information is invaluable for understanding the steric and electronic properties of the compound.
Structure Reactivity and Structure Application Relationship Studies
Impact of the Isopropyl Group and Pyridine (B92270) Nitrogen on Boronic Acid Reactivity
The reactivity of (2-isopropylpyridin-3-yl)boronic acid is profoundly influenced by the steric and electronic contributions of the 2-isopropyl group and the pyridine nitrogen atom. The isopropyl group, being an alkyl substituent, is generally considered electron-donating through an inductive effect. This donation of electron density to the pyridine ring can, in principle, modulate the electronic character of the boronic acid group.
The nitrogen atom in the pyridine ring exerts a significant electron-withdrawing effect through resonance and induction, which deactivates the ring towards electrophilic substitution. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions. Consequently, the boronic acid group at the 3-position is situated at a site that is less electronically deactivated compared to the 2- or 4-positions. This inherent electronic environment of the pyridine ring plays a crucial role in the reactivity of the boronic acid moiety.
The steric bulk of the isopropyl group at the 2-position, ortho to the boronic acid, introduces significant steric hindrance. This can impede the approach of reagents to the boron center, potentially slowing down reaction rates compared to less hindered analogues. For instance, in Suzuki-Miyaura cross-coupling reactions, the transmetalation step, which involves the transfer of the organic group from boron to the palladium catalyst, can be sterically hindered.
The interplay between these steric and electronic effects is summarized in the table below:
| Feature | Electronic Effect | Steric Effect | Impact on Boronic Acid Reactivity |
| Pyridine Nitrogen | Electron-withdrawing (inductive and resonance) | Minimal | Deactivates the ring, influencing the electrophilicity of the boron atom. |
| 2-Isopropyl Group | Electron-donating (inductive) | High | Can increase electron density at the boron center, but its steric bulk can hinder reagent access. |
Influence of Positional Isomerism on Chemical Behavior and Synthetic Utility
The specific placement of the isopropyl and boronic acid groups on the pyridine ring is a critical determinant of the molecule's chemical behavior and its utility in synthesis. Positional isomers of (2-isopropylpyridin-3-yl)boronic acid, where these functional groups are located at different positions, would be expected to exhibit distinct reactivity profiles.
For instance, an isomer with the boronic acid at the 2-position and the isopropyl group at the 3-position would experience different electronic effects from the nitrogen atom. Pyridin-2-ylboronic acids are known to be particularly challenging substrates in cross-coupling reactions due to their instability and the propensity for the nitrogen atom to coordinate to the metal catalyst, thereby inhibiting the catalytic cycle. The presence of a substituent at the 3-position could further modulate this behavior.
Conversely, an isomer with the boronic acid at the 4-position would be subject to the strong electron-withdrawing effect of the nitrogen at the para position, which would increase the Lewis acidity of the boron atom. The synthetic utility of these isomers would, therefore, be highly dependent on their specific reactivity. For example, one isomer might be an excellent coupling partner in a specific Suzuki-Miyaura reaction, while another might be more suited for other transformations where the Lewis acidity of the boron is a key factor.
| Isomer | Expected Relative Reactivity in Suzuki Coupling | Key Influencing Factors | Potential Synthetic Utility |
| (2-isopropylpyridin-3-yl)boronic acid | Moderate | Steric hindrance from ortho-isopropyl group; moderate electronic deactivation at the 3-position. | Versatile building block for substituted pyridines. |
| (3-isopropylpyridin-2-yl)boronic acid | Low to Moderate | Instability of 2-pyridylboronic acids; potential for catalyst inhibition by nitrogen coordination. | Challenging coupling partner, may require specialized catalytic systems. |
| (4-isopropylpyridin-3-yl)boronic acid | Moderate to High | Less steric hindrance compared to the 2-isopropyl isomer; moderate electronic deactivation. | Potentially a more reactive coupling partner for certain substrates. |
| (2-isopropylpyridin-4-yl)boronic acid | Low | Strong electronic deactivation at the 4-position; steric hindrance from the 2-isopropyl group. | May exhibit unique reactivity due to high Lewis acidity of boron. |
Systematic Studies on Substituent Effects (Electronic and Steric) on Boronic Acid Derivatives
Systematic studies on the effects of various substituents on the reactivity of pyridinylboronic acid derivatives are crucial for understanding and predicting their chemical behavior. While comprehensive quantitative structure-activity relationship (QSAR) studies specifically for (2-isopropylpyridin-3-yl)boronic acid are not extensively documented, the principles can be inferred from studies on related systems.
The electronic effects of substituents on the pyridine ring can be quantified using Hammett constants (σ). Electron-donating groups (EDGs) have negative σ values and tend to increase the electron density on the ring, which can decrease the Lewis acidity of the boronic acid and potentially slow down reactions that are sensitive to this parameter. Conversely, electron-withdrawing groups (EWGs) have positive σ values and decrease the electron density, increasing the Lewis acidity of the boronic acid.
The steric effects can be quantified using parameters such as Taft's steric parameter (Es) or Charton's steric parameter (ν). For the 2-isopropyl group, its steric bulk is a dominant feature.
A hypothetical Hammett plot for a reaction involving substituted 2-alkylpyridin-3-ylboronic acids would likely show a positive ρ (rho) value, indicating that the reaction is accelerated by electron-withdrawing groups. However, significant deviation from linearity might be observed for bulky ortho-substituents like the isopropyl group, where steric effects override electronic effects.
The following table illustrates the expected trends of substituent effects on the properties of a generic 2-substituted-pyridin-3-ylboronic acid.
| Substituent at 2-position | Hammett Constant (σ) Type | Steric Parameter (Es) | Expected Effect on Boronic Acid pKa | Expected Effect on Suzuki Coupling Rate |
| -H | 0 | 0 | Baseline | Baseline |
| -CH₃ | Negative (EDG) | -1.24 | Increase (less acidic) | Decrease (slower) |
| -CH(CH₃)₂ | Negative (EDG) | -0.47 | Increase (less acidic) | Significant Decrease (slower due to sterics) |
| -Cl | Positive (EWG) | -0.97 | Decrease (more acidic) | Increase (faster, sterics permitting) |
| -OCH₃ | Negative (EDG) | -0.55 | Increase (less acidic) | Decrease (slower) |
Note: The Hammett and Taft parameters are for the substituents themselves and their effect on the pyridine ring system can be complex. The expected effects are general trends.
Correlations Between Molecular Architecture and Performance in Catalytic Cycles
The molecular architecture of (2-isopropylpyridin-3-yl)boronic acid has a direct and significant impact on its performance within a catalytic cycle, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. The efficiency of each step in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—can be influenced by the structure of the boronic acid.
Oxidative Addition: This step involves the palladium(0) catalyst and the organic halide. The structure of the boronic acid does not directly participate in this step.
Transmetalation: This is a critical step where the organic group (the 2-isopropylpyridin-3-yl moiety) is transferred from the boron atom to the palladium(II) center. The rate and efficiency of this step are highly dependent on the steric and electronic properties of the boronic acid.
Steric Hindrance: The bulky 2-isopropyl group can sterically impede the formation of the necessary intermediate between the boronate and the palladium complex, potentially slowing down the transmetalation rate.
Electronic Effects: The electron-donating nature of the isopropyl group and the electron-withdrawing nature of the pyridine nitrogen influence the nucleophilicity of the organic group being transferred.
Reductive Elimination: In this final step, the coupled product is formed, and the palladium(0) catalyst is regenerated. The ligands on the palladium center, which can be influenced by coordination with the pyridine nitrogen of the substrate or product, play a crucial role. Catalyst inhibition through strong coordination of the pyridine nitrogen to the palladium center is a known issue with pyridinylboronic acids, particularly 2-pyridinylboronic acids. While the 3-pyridinyl isomer is less prone to this, the possibility of coordination influencing the catalytic cycle cannot be entirely dismissed.
The correlation between the structure of (2-isopropylpyridin-3-yl)boronic acid and its catalytic performance can be summarized as follows:
| Structural Feature | Impact on Catalytic Cycle Step | Overall Effect on Performance |
| Boronic Acid at 3-position | Favorable for transmetalation compared to the 2-position due to reduced catalyst inhibition. | Generally leads to more efficient coupling than 2-pyridinylboronic acids. |
| Isopropyl Group at 2-position | Can sterically hinder the transmetalation step, potentially requiring more forcing reaction conditions or specialized catalysts. | May lead to lower reaction rates or yields compared to less hindered analogues. |
| Pyridine Nitrogen | Can potentially coordinate to the palladium center, affecting the rates of transmetalation and reductive elimination. | Can modulate catalyst activity and stability. |
Future Directions and Outlook in Boronic Acid Research
Exploration of Novel Synthetic Methodologies for Pyridylboronic Acids
The synthesis of pyridylboronic acids has traditionally relied on methods like halogen-metal exchange followed by borylation. arkat-usa.org While effective, these methods can have limitations regarding functional group tolerance and the use of cryogenic temperatures and organometallic reagents. orgsyn.org The future of pyridylboronic acid synthesis is moving towards more efficient, versatile, and sustainable methods.
A major area of development is the late-stage functionalization of pyridine (B92270) rings through transition-metal-catalyzed C-H borylation. nih.govnih.gov Iridium- and rhodium-based catalysts have shown remarkable efficacy in activating C-H bonds, allowing for the direct installation of a boronic ester group onto the pyridine core. arkat-usa.orgnih.gov This approach is highly atom-economical and avoids the need for pre-functionalized starting materials like halopyridines. nih.gov The regioselectivity of these reactions can often be controlled by steric and electronic factors of the substituents on the pyridine ring. nih.govacs.org For a molecule like (2-isopropylpyridin-3-yl)boronic acid, iridium-catalyzed C-H borylation of 2-isopropylpyridine (B1293918) would be a modern and efficient synthetic route.
Another emerging strategy involves [4+2] cycloaddition reactions to construct the functionalized pyridine ring with the boronic acid group already incorporated. arkat-usa.org This method offers a powerful way to access highly substituted pyridylboronic esters from simpler acyclic precursors, providing a high degree of flexibility in molecular design. arkat-usa.org Additionally, novel techniques such as decarboxylative borylation, which transforms readily available carboxylic acids into boronic acids using nickel catalysts, present a promising future for accessing a wide range of previously inaccessible borylated compounds. drugdiscoverytrends.com
| Synthetic Method | Description | Key Advantages |
| Halogen-Metal Exchange/Borylation | Involves the reaction of a halopyridine with an organometallic reagent (e.g., n-BuLi) followed by quenching with a trialkyl borate (B1201080). arkat-usa.org | Well-established, reliable for large-scale synthesis. arkat-usa.org |
| Iridium/Rhodium-Catalyzed C-H Borylation | Direct conversion of a C-H bond on the pyridine ring to a C-B bond using an iridium or rhodium catalyst and a boron source like bis(pinacolato)diboron (B136004) (B2pin2). arkat-usa.orgnih.gov | High atom economy, avoids pre-functionalization, good functional group tolerance. nih.gov |
| [4+2] Cycloaddition | Construction of the pyridine ring from acyclic dienes and alkynylboronates. arkat-usa.org | Access to highly substituted pyridines, diversity in accessible structures. arkat-usa.org |
| Decarboxylative Borylation | Replacement of a carboxylic acid group with a boronic acid group, often catalyzed by nickel. drugdiscoverytrends.com | Utilizes abundant and diverse carboxylic acids as starting materials. drugdiscoverytrends.com |
Expansion of Catalytic Applications Beyond Traditional Cross-Couplings
While the Suzuki-Miyaura cross-coupling reaction remains a cornerstone application for pyridylboronic acids, future research is focused on expanding their utility in other catalytic transformations. audreyli.comworktribe.comresearchgate.netnih.govworktribe.com The unique electronic properties of the pyridine ring and the reactivity of the boronic acid moiety make these compounds suitable for a range of novel applications.
One significant area of expansion is in photoredox catalysis . Boronic acids and their derivatives can engage in single-electron transfer (SET) processes under visible light irradiation. cam.ac.uk This allows for the generation of carbon-centered radicals from pyridylboronic acids, which can then participate in various bond-forming reactions, such as alkylation, amination, and cyanation, that are complementary to traditional two-electron pathways. cam.ac.ukresearchgate.netdigitellinc.com Dual catalytic systems combining a photoredox catalyst with a Lewis base can activate boronic acids to form redox-active complexes, further broadening their reactivity profile. cam.ac.uk
Pyridylboronic acids are also being explored as coupling partners in C-H activation reactions. Instead of coupling with an organohalide, the boronic acid can react directly with a C-H bond on another molecule, offering a more direct and atom-economical route to biaryl compounds. nih.gov This approach bypasses the need for pre-functionalized substrates, aligning with the principles of green chemistry.
Furthermore, the development of asymmetric catalytic systems that utilize pyridine-derived boronic acids is a growing field. For instance, rhodium-catalyzed asymmetric additions of pyridylboronic acids to alkenes or dienes can provide enantiomerically enriched products that are valuable for pharmaceutical synthesis. researchgate.netacs.org
| Catalytic Application | Description | Potential Advantages |
| Photoredox Catalysis | Generation of pyridyl radicals from pyridylboronic acids using visible light for subsequent bond formation. cam.ac.ukresearchgate.net | Mild reaction conditions, access to novel reaction pathways, formation of C-C, C-N, and other bonds. researchgate.netdigitellinc.com |
| C-H Activation Coupling Partner | Direct coupling of a pyridylboronic acid with a C-H bond of another substrate, catalyzed by a transition metal. nih.gov | Increased atom economy, reduced waste from pre-functionalization steps. |
| Asymmetric Catalysis | Use of pyridylboronic acids in enantioselective transformations, such as rhodium-catalyzed additions to unsaturated systems. researchgate.netacs.org | Synthesis of chiral molecules with high enantiomeric purity. acs.org |
Innovative Design of (2-isopropylpyridin-3-yl)boronic acid for Advanced Materials
The incorporation of pyridylboronic acid moieties into functional materials is a promising area of research. The pyridine unit offers opportunities for hydrogen bonding, metal coordination, and π-stacking interactions, while the boronic acid group can be used for covalent assembly or as a sensor for diols and other analytes. While specific research on "(2-isopropylpyridin-3-yl)boronic acid" in materials is not yet prominent, the general class of compounds offers significant potential.
Linear oligo(heteroaryl) systems containing pyridine units are known to be important for optoelectronic device applications . audreyli.com The electronic properties of these materials can be tuned by modifying the substituents on the pyridine ring. The isopropyl group at the 2-position of the target molecule could enhance solubility and influence the solid-state packing of derived materials. These pyridylboronic acids can serve as key building blocks for synthesizing conjugated polymers and oligomers for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the boronic acid functional group can be used to create covalent organic frameworks (COFs) and other porous polymers. The reversible formation of boroxine (B1236090) rings (from the dehydration of three boronic acid molecules) or boronate esters (from reaction with diols) can be used to construct robust, porous materials with high surface areas. These materials have potential applications in gas storage, separation, and catalysis.
Synergistic Approaches Combining Experimental and Computational Studies
The complexity of catalytic reactions involving pyridylboronic acids necessitates a deeper understanding of reaction mechanisms, intermediates, and transition states. The synergy between experimental and computational chemistry is becoming indispensable for advancing this field.
Density Functional Theory (DFT) calculations are increasingly used to rationalize the regioselectivity observed in C-H borylation reactions and to predict the outcomes of catalytic cycles. rsc.org For example, computational models can help explain why a particular C-H bond on a substituted pyridine is more susceptible to activation by an iridium catalyst. nih.gov These theoretical insights can guide the design of new catalysts and ligands for improved efficiency and selectivity.
In the context of Suzuki-Miyaura coupling, computational studies can elucidate the roles of ligands, bases, and solvents in the various steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. This understanding is crucial for optimizing reaction conditions and overcoming challenges associated with unreactive substrates. For a sterically hindered compound like (2-isopropylpyridin-3-yl)boronic acid, computational modeling could predict suitable catalyst systems to achieve efficient cross-coupling.
Integration with Sustainable Chemistry Principles and Flow Technologies
Future research on pyridylboronic acids will be increasingly guided by the principles of sustainable and green chemistry. This involves developing synthetic routes that are more atom-economical, use less hazardous reagents, and are more energy-efficient. As mentioned, C-H activation methodologies are a significant step in this direction. nih.gov
The integration of these synthetic methods with flow chemistry technologies offers further opportunities for process optimization and safety. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and safer handling of reactive intermediates. The synthesis of pyridylboronic acids and their subsequent use in cross-coupling reactions are well-suited for adaptation to flow processes.
Q & A
Q. What are the common synthetic routes for (2-isopropylpyridin-3-yl)boronic acid, and how are intermediates characterized?
The synthesis of aryl boronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or directed ortho-metalation strategies. For derivatives like (2-isopropylpyridin-3-yl)boronic acid, intermediates such as halogenated pyridines (e.g., 2-chloro-6-isopropylpyridine) are often functionalized via Miyaura borylation using bis(pinacolato)diboron. Characterization relies on / NMR, mass spectrometry, and HPLC purity analysis (>97% by HLC, as per Kanto Reagent specifications) . Protodeboronation mitigation requires careful control of pH and reaction temperature .
Q. How can researchers quantify trace impurities of (2-isopropylpyridin-3-yl)boronic acid in drug substances?
Highly sensitive LC-MS/MS methods in Multiple Reaction Monitoring (MRM) mode are recommended. For example, underivatized boronic acids can be analyzed using a triple quadrupole system with optimized collision energy and ion transitions. Validation parameters (per ICH guidelines) include LOD (<0.1 ppm), LOQ (<1 ppm), and linearity (R >0.99) over a 1–100 ppm range. Sample preparation minimizes matrix effects from parent drugs like Lumacaftor .
Q. What role does (2-isopropylpyridin-3-yl)boronic acid play in anticancer drug discovery?
Boronic acids are leveraged as reversible covalent inhibitors targeting proteasomes or kinases. For example, boronic acid-containing compounds like Bortezomib inhibit the 26S proteasome, inducing apoptosis in cancer cells. Structure-activity relationship (SAR) studies focus on optimizing the pyridine-isopropyl group for enhanced binding affinity and selectivity toward cancer-specific enzymes .
Advanced Research Questions
Q. How do structural modifications to (2-isopropylpyridin-3-yl)boronic acid affect its binding kinetics with diols in aqueous solutions?
Stopped-flow fluorescence studies reveal that boronic acid-diol binding (e.g., with fructose or glucose) occurs within seconds, with values following D-fructose > D-tagatose > D-glucose. The isopropyl group sterically modulates binding rates: bulky substituents slow but improve thermodynamic stability. Computational modeling (e.g., molecular docking) predicts optimal diol orientation for rapid equilibrium .
Q. What experimental challenges arise in resolving contradictory data on the anticancer potency of (2-isopropylpyridin-3-yl)boronic acid derivatives?
Variations in potency (e.g., IC discrepancies across glioblastoma cell lines) may stem from differences in cellular uptake, efflux pumps, or off-target effects. To address this, researchers employ orthogonal assays:
Q. How can machine learning optimize the design of (2-isopropylpyridin-3-yl)boronic acid-based chiroptical sensors?
A data-driven workflow combines QSAR parameterization (1,357 descriptors) with PCA and k-means clustering to select boronic acids spanning chemical space. For example, Mordred-derived descriptors (e.g., topological polar surface area, logP) train models to predict enantioselectivity toward chiral alcohols. Validation uses fluorescence anisotropy to correlate predicted vs. experimental binding affinities .
Q. What thermal degradation pathways are observed for (2-isopropylpyridin-3-yl)boronic acid in flame-retardant applications?
Thermogravimetric analysis (TGA) under nitrogen shows two-stage degradation:
Q. How do pH and polymer conjugation influence the glucose-responsive behavior of (2-isopropylpyridin-3-yl)boronic acid?
In poly(3-acrylamidophenylboronic acid) (PAPBA) hydrogels, the isopropyl-pyridine moiety lowers the pK of boronic acid (from ~8.8 to ~7.4), enabling glucose binding at physiological pH. Below pH 7, boroxine crosslinking dominates; above pH 7.4, glucose binding disrupts crosslinks, increasing solubility. Swelling ratios are quantified via dynamic light scattering (DLS) .
Methodological Tables
Table 1. Key Analytical Parameters for LC-MS/MS Quantification
| Parameter | Value/Description |
|---|---|
| Column | C18, 2.1 × 100 mm, 2.6 μm |
| Mobile Phase | 0.1% Formic acid in water/acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI+ |
| LOD | 0.05 ppm |
| LOQ | 0.15 ppm |
Table 2. Binding Kinetics of Boronic Acids with D-Fructose
| Compound | (Ms) | (μM) |
|---|---|---|
| 4-Isoquinolinylboronic | 1.2 × 10 | 12.5 |
| 5-Isoquinolinylboronic | 9.8 × 10 | 18.7 |
| 8-Isoquinolinylboronic | 7.5 × 10 | 24.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
